
3-Dehydroquinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-dehydroquinate is a hydroxy monocarboxylic acid anion that is obtained by removal of a proton from the carboxylic acid group of 3-dehydroquinic acid. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a (-)-quinate. It is a conjugate base of a 3-dehydroquinic acid.
Applications De Recherche Scientifique
Enzymatic Preparation and Metabolic Pathway Applications
3-Dehydroquinate plays a critical role in enzymatic processes, particularly in the shikimate pathway. Adachi et al. (2006) established a method for enzymatic preparation of 3-dehydroquinate, controlling the enzyme activity of 3-dehydroquinate dehydratase. This method allows the formation of 3-dehydroquinate as a predominant product from quinate. This finding is significant for understanding and utilizing the shikimate pathway in metabolic studies (Adachi, Ano, Toyama, & Matsushita, 2006).
Thermodynamic Studies
Tewari et al. (2002) conducted a thermodynamic study of reactions involving 3-dehydroquinate, providing insight into the metabolic pathway leading to the formation of chorismate. This research contributes to the understanding of the energy dynamics in biochemical reactions involving 3-dehydroquinate (Tewari, Goldberg, Hawkins, & Lamb, 2002).
Oxidative Fermentation and Conversion Studies
Research by Adachi et al. (2003) focused on the production of 3-dehydroquinate through oxidative fermentation using Gluconobacter strains. This study demonstrates the conversion of quinate to 3-dehydroquinate and further to 3-dehydroshikimate, highlighting the biocatalytic potential of these bacteria in producing important metabolic intermediates (Adachi, Tanasupawat, Yoshihara, Toyama, & Matsushita, 2003).
Structural and Binding Studies
Iqbal et al. (2017) investigated the binding studies and structure of type-II 3-dehydroquinate dehydratase from Acinetobacter baumannii, contributing to the understanding of the molecular interactions and structural dynamics of this enzyme (Iqbal et al., 2017).
Drug Discovery and Inhibition Studies
Petersen et al. (2015) explored the use of structure-based virtual screening to identify novel inhibitors against Mycobacterium tuberculosis 3-dehydroquinate dehydratase, demonstrating the potential of 3-dehydroquinate in drug discovery and antimicrobial applications (Petersen et al., 2015).
Propriétés
Formule moléculaire |
C7H9O6- |
|---|---|
Poids moléculaire |
189.14 g/mol |
Nom IUPAC |
(1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/p-1/t3-,5+,7-/m1/s1 |
Clé InChI |
WVMWZWGZRAXUBK-SYTVJDICSA-M |
SMILES isomérique |
C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)[O-])O)O)O |
SMILES |
C1C(C(C(=O)CC1(C(=O)[O-])O)O)O |
SMILES canonique |
C1C(C(C(=O)CC1(C(=O)[O-])O)O)O |
Synonymes |
3-dehydroquinate 3-dehydroquinic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



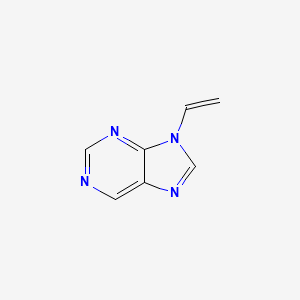

![2-Thioxo-4-oxo-5-[3-[(alpha-methylbenzyl)oxy]-4-(phenethyloxy)benzylidene]thiazolidine-3-acetic acid](/img/structure/B1236786.png)
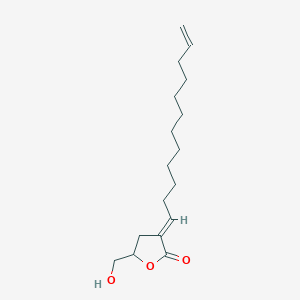

![(2R,4R)-4-(1-acetyl-3-indolyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-N-(phenylmethyl)-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1236791.png)
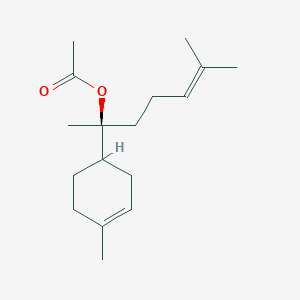
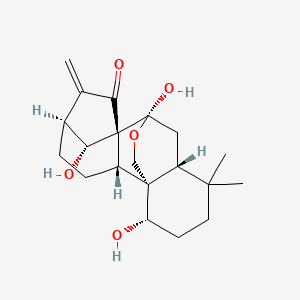


![2-methyl-N'-[(E)-(2-nitrophenyl)methylidene]furan-3-carbohydrazide](/img/structure/B1236799.png)
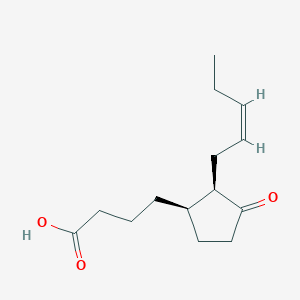
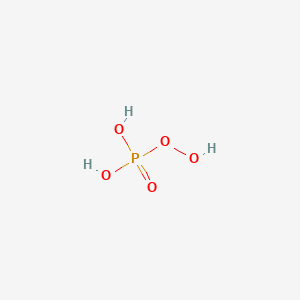
![(7R)-7-[(2-Amino-4-thiazolyl)(methoxyimino)acetylamino]-3-[[(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium)-1-yl]methyl]cepham-3-ene-4-carboxylic acid](/img/structure/B1236803.png)